molecular formula C20H23BrN2O2 B030513 Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate CAS No. 926934-01-2

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Cat. No. B030513
M. Wt: 403.3 g/mol
InChI Key: QCFBDQSHLKFOGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate often involves multi-step chemical reactions, including elimination, reduction, and bromination processes. For example, the synthesis of related compounds has been achieved through reactions starting from chloro-benzene derivatives, utilizing elimination and bromization to introduce the bromobenzyl and piperazine components (H. Bi, 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate has been characterized using techniques such as 1H NMR, 13C NMR, and X-ray crystallography. These studies reveal details about the conformation of the piperazine ring and its substitution pattern, which are crucial for understanding the compound's chemical behavior and biological activity. For instance, the crystal structure of a similar compound showed specific conformational characteristics of the piperazine ring and its interactions with other components in the molecule (Md. Serajul Haque Faizi et al., 2016).

Scientific Research Applications

  • It is used in the cyclization of 2-(2-4-[allylamino(thioxo)methyl]piperazin-1-yl-ethyl) (Zborovskii et al., 2011).

  • The compound is involved in the synthesis of novel 2,6-methano-4H-4-benzazonines, demonstrating its role in creating new chemical structures (Satyanarayana et al., 2008).

  • It serves as a novel synthesis tool for synthesizing 2-chloro-8-methyl-3-aryl-[1,3] benzoxazine derivatives, which have been shown to exhibit antibacterial activity (Shakir et al., 2020).

  • The compound has been synthesized as a novel thrombin-receptor antagonist and tested for antiproliferatory activities in various cancer cells (郭瓊文, 2006).

  • Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate may have potential monoamine oxidase inhibitory and anticonvulsant properties (Misra et al., 1980).

  • The compound has shown analgesic activity, long duration of action, and excellent tolerance in pharmacological and toxicological studies (Manoury et al., 1979).

  • It selectively precipitates anions, allowing for further analysis (Heininger & Meloan, 1992).

  • Ethyl 2-[(4-pyrimidin-2yl-piperazine-1yl)carbonyl]C3-C5-alkanoates 1-7 were synthesized and resolved into enantiomers on cellulose tris(4-methylbenzoate) with 5% 2-propan (Chilmonczyk et al., 2005).

  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a high-affinity and selective dopamine D(4) receptor ligand (Perrone et al., 2000).

  • The synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate is stable, simple, high yield, and could be applied to industry production (Fang Qiao-yun, 2012).

properties

IUPAC Name

ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBDQSHLKFOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582977
Record name Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

CAS RN

926934-01-2
Record name Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of EXAMPLE 1A (23.43 g), 2-bromobenzyl bromide (26.24 g), and DIEA (20.94 mL) in acetonitrile (200 mL) at 25° C. was stirred for 2 hours and filtered.
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step One
Name
Quantity
20.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example 4A (23.43 g, 100.0 mmol), 2-bromobenzyl bromide (26.24 g, 105.0 mmol) and diisopropylethylamine (20.94 mL, 120.0 mmol) in acetonitrile (200 mL) was stirred at room temperature for two hours. The resulting precipitate was collected by filtration to give the desired product, which was used without further purification.
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step One
Quantity
20.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Blackmore - 2013 - doras.dcu.ie
Luminescent dye molecules capable of passive cell membrane transport may be used as molecular probes for example in cellular imaging. Ru(II) polypyridul complexes have been …
Number of citations: 3 doras.dcu.ie

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